molecular formula C10H12N2O2 B2492155 N-(isoxazol-4-yl)cyclohex-3-enecarboxamide CAS No. 1396850-78-4

N-(isoxazol-4-yl)cyclohex-3-enecarboxamide

Cat. No.: B2492155
CAS No.: 1396850-78-4
M. Wt: 192.218
InChI Key: RWTJBLUEEPNUAA-UHFFFAOYSA-N
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Description

N-(isoxazol-4-yl)cyclohex-3-enecarboxamide is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 192.218. The purity is usually 95%.
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Scientific Research Applications

Pharmacokinetics and Metabolism

The study of pharmacokinetics and metabolism is crucial in understanding how compounds are processed within biological systems. For instance, the disposition and metabolism of SB-649868, an orexin receptor antagonist with a complex chemical structure, were studied to determine its pharmacokinetics in humans. This research highlights the importance of analyzing how drugs are absorbed, distributed, metabolized, and excreted from the body, providing insights that could be relevant to the study of N-(isoxazol-4-yl)cyclohex-3-enecarboxamide (Renzulli et al., 2011).

Novel Formulations

The development of novel drug formulations is another area of interest. Research on milk-based formulations for ionized and unionized lipophilic drugs exemplifies the exploration of new drug delivery systems. Such studies are essential for improving the bioavailability and pharmacokinetic properties of drugs, potentially applicable to compounds like this compound (Charkoftaki et al., 2010).

Nutritional Support and Absorption

In the field of nutrition and digestive health, research on enhancing fat absorption in patients with cystic fibrosis using in-line digestive cartridges illustrates the application of scientific advancements to improve patient outcomes. This type of research could inform studies on the absorption and bioavailability of compounds like this compound in clinical settings (Freedman et al., 2017).

Antiparasitic Treatment

Exploring the efficacy and safety of antiparasitic treatments, such as the study on nitazoxanide in children in Mexico, demonstrates the importance of identifying and validating effective treatments for parasitic infections. Research in this area could pave the way for the application of this compound in similar contexts (Diaz et al., 2003).

Environmental and Health Monitoring

Studies on the contamination status of persistent organochlorines in human breast milk from Japan illustrate the ongoing need to monitor and understand the impact of environmental pollutants on human health. Such research is crucial for the development of policies and practices to protect public health, potentially relevant to the study and regulation of compounds like this compound in environmental contexts (Kunisue et al., 2006).

Mechanism of Action

Target of Action

N-(isoxazol-4-yl)cyclohex-3-enecarboxamide is a derivative of isoxazole, a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they interact with various biological targets . .

Mode of Action

Isoxazole derivatives have been reported to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of ion channels, and interaction with receptors . The exact mode of action of this compound would depend on its specific targets and the nature of its interaction with these targets.

Biochemical Pathways

Isoxazole derivatives have been found to affect various biochemical pathways, including those involved in inflammation, cancer, microbial infections, and neurological disorders . The specific pathways affected by this compound would depend on its specific targets and the nature of its interaction with these targets.

Pharmacokinetics

Isoxazole derivatives have been found to possess good oral bioavailability and favorable pharmacokinetic profiles, making them promising candidates for drug development

Result of Action

Isoxazole derivatives have been found to exert various biological effects, such as anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects . The specific effects of this compound would depend on its specific targets and the nature of its interaction with these targets.

Action Environment

The action of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the activity of isoxazole derivatives can be affected by the pH of the environment, as changes in pH can alter the ionization state of the compound and thereby influence its interaction with its targets

Future Directions

Isoxazoles, including N-(isoxazol-4-yl)cyclohex-3-enecarboxamide, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing new synthetic routes and exploring their potential applications in various fields .

Properties

IUPAC Name

N-(1,2-oxazol-4-yl)cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-10(8-4-2-1-3-5-8)12-9-6-11-14-7-9/h1-2,6-8H,3-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTJBLUEEPNUAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NC2=CON=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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